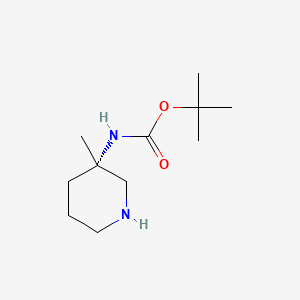

(3S)-3-(Boc-amino)-3-methylpiperidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-[(3S)-3-methylpiperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)6-5-7-12-8-11/h12H,5-8H2,1-4H3,(H,13,14)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLFTJQKKCELGD-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCNC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363378-21-5 | |

| Record name | (3S)-3-(Boc-Amino)-3-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Application Notes & Protocols: (3S)-3-(Boc-amino)-3-methylpiperidine in Drug Discovery

Introduction: The Strategic Value of the 3,3-Disubstituted Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure offers a versatile three-dimensional scaffold that can effectively orient functional groups to interact with biological targets.[1] The introduction of chirality and specific substitution patterns onto the piperidine ring can significantly enhance biological activity, selectivity, and pharmacokinetic properties.[2]

This guide focuses on (3S)-3-(Boc-amino)-3-methylpiperidine , a chiral building block of increasing importance in drug discovery. The key feature of this molecule is the quaternary stereocenter at the 3-position, which introduces a fixed spatial arrangement of the amino and methyl groups. This structural rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein and can lead to improved potency and selectivity. The tert-butoxycarbonyl (Boc) protecting group on the amino function provides stability during synthesis and allows for selective deprotection under controlled conditions to enable further derivatization.

The strategic incorporation of the (3S)-3-amino-3-methylpiperidine moiety has been noted in the development of novel therapeutic agents. For instance, its enantiomer, (S)-tert-butyl (3-methylpiperidin-3-yl)carbamate, is utilized in the synthesis of substituted benzothienyl-pyrrolotriazines, which are being investigated as potential antitumor agents.[3] This underscores the relevance of this scaffold in creating structurally complex and biologically active molecules.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design.

| Property | Value | Reference / Source |

| IUPAC Name | tert-butyl N-[(3S)-3-methylpiperidin-3-yl]carbamate | |

| Synonyms | (S)-tert-butyl (3-methylpiperidin-3-yl)carbamate | [3] |

| CAS Number | 1363378-21-5 (for S-enantiomer) | [3] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [4] |

| Molecular Weight | 214.31 g/mol | [4] |

| Appearance | White to off-white powder or solid | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. |

Key Structural Features and Their Implications in Drug Design

The unique arrangement of functional groups in (3S)-3-(Boc-amino)-3-methylpiperidine provides several advantages for medicinal chemists.

Caption: Key structural features of (3S)-3-(Boc-amino)-3-methylpiperidine.

Experimental Protocols

The following protocols provide a representative synthetic route to (3S)-3-(Boc-amino)-3-methylpiperidine and a standard method for its derivatization. These protocols are based on established chemical principles and analogous syntheses reported in the literature.[5][6]

Protocol 1: Synthesis of (3S)-3-(Boc-amino)-3-methylpiperidine

This protocol outlines a plausible multi-step synthesis starting from a commercially available chiral precursor, (S)-3-amino-3-methylpiperidine dihydrochloride. The workflow involves neutralization, Boc protection, and purification.

Caption: Synthetic workflow for the preparation of the target compound.

Materials and Reagents:

-

(S)-3-amino-3-methylpiperidine dihydrochloride

-

Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (or heptane) for chromatography

Step-by-Step Procedure:

-

Neutralization of the Starting Material:

-

To a solution of (S)-3-amino-3-methylpiperidine dihydrochloride (1.0 eq) in a mixture of water and THF (1:2 v/v) at 0 °C, add a sufficient amount of a base such as 2M NaOH solution or solid NaHCO₃ (approx. 2.2 eq) to neutralize the hydrochloride salts.

-

Rationale: The free amine is required for the subsequent reaction with (Boc)₂O. The reaction is performed at 0 °C to control any potential exotherm.

-

-

Boc Protection:

-

To the stirred solution from Step 1, add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF.

-

Add triethylamine (2.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Rationale: (Boc)₂O is the standard reagent for introducing the Boc protecting group. Triethylamine acts as a base to neutralize the acid formed during the reaction and to facilitate the nucleophilic attack of the amine on the anhydride.

-

-

Work-up and Extraction:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous layer with water and extract with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

-

Rationale: The aqueous work-up removes water-soluble byproducts and unreacted reagents. Washing with NaHCO₃ ensures the removal of any acidic impurities.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%).

-

Combine the fractions containing the desired product and evaporate the solvent to yield (3S)-3-(Boc-amino)-3-methylpiperidine as a solid or oil.

-

Rationale: Chromatography is essential to remove any unreacted starting material, over-protected byproducts, and other impurities to obtain a high-purity final product.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Protocol 2: Boc Deprotection and Derivatization (Example: Amide Coupling)

This protocol describes the removal of the Boc group to unmask the primary amine, which is then coupled with a carboxylic acid to form an amide bond, a common linkage in drug molecules.

Caption: Workflow for Boc deprotection and subsequent amide coupling.

Materials and Reagents:

-

(3S)-3-(Boc-amino)-3-methylpiperidine

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

A carboxylic acid of interest (R-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

Step-by-Step Procedure:

-

Boc Deprotection:

-

Dissolve (3S)-3-(Boc-amino)-3-methylpiperidine (1.0 eq) in DCM (approx. 0.1 M solution).

-

Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Rationale: Strong acids like TFA are required to cleave the acid-labile Boc group. The reaction generates a stable tert-butyl cation.[7] Using an excess of acid ensures complete deprotection.

-

-

Isolation of the Amine Salt:

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Add cold diethyl ether to the residue to precipitate the amine salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting (3S)-3-amino-3-methylpiperidine TFA salt can be used directly in the next step.

-

Rationale: Precipitation with a non-polar solvent like diethyl ether is a standard method to isolate the polar amine salt from the reaction mixture.

-

-

Amide Coupling:

-

In a separate flask, dissolve the carboxylic acid (R-COOH, 1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the mixture and stir for 10 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of the (3S)-3-amino-3-methylpiperidine TFA salt (1.2 eq) in DMF to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Rationale: HATU is a highly efficient coupling reagent that minimizes racemization and forms the amide bond under mild conditions. DIPEA is a non-nucleophilic base used to neutralize the TFA salt and facilitate the coupling reaction.

-

-

Work-up and Purification:

-

Once the reaction is complete (monitored by LC-MS), dilute the reaction mixture with ethyl acetate and wash with water, 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

-

Conclusion

(3S)-3-(Boc-amino)-3-methylpiperidine is a valuable chiral building block for drug discovery. Its fixed stereochemistry and the presence of a versatile amino group at a quaternary center provide a unique scaffold for creating potent and selective therapeutic agents. The protocols outlined in this guide offer a practical framework for the synthesis and derivatization of this compound, enabling its effective application in medicinal chemistry programs targeting a range of diseases.

References

-

Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2025). ResearchGate. Retrieved from [Link]

-

3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63, 518-523. Retrieved from [Link]

- Preparation method of (R)-3-Boc-aminopiperidine. (2015). Google Patents.

- Preparation of (r)-3-aminopiperidine dihydrochloride. (2010). Google Patents.

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Institutes of Health. Retrieved from [Link]

- Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (2014). Google Patents.

-

Structure of few bio-active compounds having 3-amino piperidine ring system. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Royal Society of Chemistry. Retrieved from [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. Retrieved from [Link]

- Method for preparing (R)-3-amino piperidine hydrochloride. (2014). Google Patents.

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2025). ResearchGate. Retrieved from [Link]

- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (2009). Google Patents.

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Connect Journals. Retrieved from [Link]

-

(S)-3-(Boc-amino)piperidine. (2024). ChemBK. Retrieved from [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). Wiley Online Library. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tert-butyl N-[(3S)-3-methylpiperidin-3-yl]carbamate | 1363378-21-5 [chemicalbook.com]

- 4. (3S,5S)-3-(Boc-amino)-5-Methylpiperidine - SRIRAMCHEM [sriramchem.com]

- 5. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Technical Application Note: High-Fidelity Boc-Deprotection of (3S)-3-(Boc-amino)-3-methylpiperidine

Executive Summary

This application note details the optimized protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from (3S)-3-(Boc-amino)-3-methylpiperidine . This scaffold is a critical chiral building block in drug discovery, particularly for designing rigidified peptidomimetics and kinase inhibitors.

The presence of the quaternary carbon at the C3 position introduces specific steric considerations that distinguish this reaction from standard primary amine deprotections. While the Boc group is acid-labile, the steric bulk of the adjacent methyl group can retard the rate of protonation and subsequent elimination, necessitating precise control over acid concentration and reaction duration to prevent incomplete deprotection or side-product formation.

This guide presents two validated methodologies:

-

Method A (TFA/DCM): Ideal for discovery scale (mg to g) where purification via chromatography or extraction is intended.

-

Method B (HCl/Dioxane): Ideal for process scale-up (>10 g) to isolate the product directly as a stable dihydrochloride salt.

Mechanistic Insight & Critical Process Parameters

The Challenge of the Quaternary Center

In linear amines, the Boc group is highly accessible. In (3S)-3-(Boc-amino)-3-methylpiperidine, the C3-methyl group creates a "neopentyl-like" steric environment. While the cleavage mechanism is primarily electronic (acid-catalyzed E1-type elimination), the initial protonation of the carbamate carbonyl oxygen can be sterically slowed. Furthermore, the resulting free amine is attached to a quaternary center, making it highly basic and sterically congested, which influences workup and purification strategies.

Reaction Mechanism

The deprotection proceeds via an acid-catalyzed pathway:

-

Protonation: The carbonyl oxygen of the Boc group accepts a proton.

-

Cleavage: The tert-butyl cation is cleaved, generating a carbamic acid intermediate.[1]

-

Decarboxylation: Spontaneous loss of CO₂ yields the amine.[2]

-

Salt Formation: In the presence of excess acid, the amine is immediately protonated.

Crucial Note on Stoichiometry: The starting material contains a secondary amine (piperidine ring) and a protected primary amine. Upon full deprotection, the product will exist as a di-cation (e.g., dihydrochloride or di-TFA salt).

Visualizing the Pathway

The following diagram illustrates the reaction flow and the critical intermediate states.

Caption: Mechanistic pathway highlighting the steric crowding at the intermediate stage and the fate of the tert-butyl cation.

Experimental Protocols

Method A: Trifluoroacetic Acid (TFA) – Discovery Scale

Objective: High-purity isolation for immediate use in coupling reactions. Scale: 100 mg – 5 g

Reagents:

-

Substrate: (3S)-3-(Boc-amino)-3-methylpiperidine

-

Solvent: Dichloromethane (DCM), anhydrous grade.

-

Acid: Trifluoroacetic Acid (TFA), ReagentPlus® grade.

-

Scavenger (Optional): Triethylsilane (TES) or Water (1-2% v/v). Recommended to prevent tert-butylation of the piperidine ring.

Protocol:

-

Preparation: Dissolve the substrate (1.0 equiv) in DCM (concentration 0.1 M to 0.2 M).

-

Cooling: Cool the solution to 0°C using an ice bath. Reason: Controls the exotherm and the rate of CO₂/Isobutylene gas evolution.

-

Acid Addition: Add TFA dropwise.

-

Standard Ratio: DCM:TFA (2:1 or 4:1 v/v).

-

Note: A high concentration of TFA is required to drive the reaction to completion against the steric bulk.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (20-25°C).

-

Time: 1 – 3 hours.[3] Monitor by TLC (stain with Ninhydrin) or LCMS.

-

-

Workup (Isolation as Salt):

-

Concentrate the mixture in vacuo to remove DCM and excess TFA.[4]

-

Co-evaporation: Redissolve the residue in Toluene or DCM and evaporate again (repeat 3x). Reason: Azeotropic removal of residual TFA is critical to prevent inhibition in subsequent coupling steps.

-

Result: The product is obtained as the Di-TFA salt (viscous oil or hygroscopic solid).

-

Method B: HCl in Dioxane – Process Scale

Objective: Isolation of a stable, crystalline dihydrochloride salt. Scale: >10 g

Reagents:

-

Substrate: (3S)-3-(Boc-amino)-3-methylpiperidine

-

Reagent: 4.0 M HCl in 1,4-Dioxane (anhydrous).

-

Solvent (Diluent): 1,4-Dioxane or Methanol (if solubility is an issue).

Protocol:

-

Dissolution: Dissolve the substrate in a minimal amount of 1,4-Dioxane (or use neat if liquid).

-

Acid Addition: Add 4.0 M HCl in Dioxane (5–10 equivalents of HCl) at 0°C.

-

Stoichiometry Alert: You need at least 2 equivalents for the amines + excess for catalysis. Use 5-10 equivs to ensure speed.

-

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Observation: A white precipitate often forms (the amine salt).

-

-

Completion Check: Analyze an aliquot by HPLC.

-

Workup:

-

If precipitate forms: Filter the solid under N₂ or Argon (hygroscopic!). Wash with dry diethyl ether or MTBE.

-

If no precipitate: Concentrate in vacuo. Triturate the residue with diethyl ether/hexanes to induce crystallization.

-

-

Result: (3S)-3-amino-3-methylpiperidine dihydrochloride .

Analytical Data & Specifications

The following table summarizes the expected analytical signatures for the deprotected product.

| Parameter | Specification / Observation |

| Physical State | Dihydrochloride salt: White to off-white hygroscopic solid. Di-TFA salt: Viscous yellow/orange oil (often solidifies upon deep drying). |

| 1H NMR (D2O) | Key Shift: The tert-butyl singlet (1.45 ppm, 9H) must be absent . Methyl Group: Look for the C3-Methyl singlet around 1.1–1.3 ppm. |

| LCMS (ESI+) | Mass: [M+H]+ = 115.1 (Free base MW = 114.19). Note: You will see the mass of the free base, not the salt. |

| Ninhydrin Test | Result: Dark Blue/Purple. (Positive for primary/secondary amines). |

Troubleshooting & FAQ

Q1: The reaction seems stalled (50% conversion after 4 hours).

-

Cause: The quaternary center (3-methyl) increases steric bulk, making the carbamate harder to access.

-

Solution: Increase the acid concentration. If using HCl/Dioxane, switch to HCl/MeOH (methanolysis is faster but generates methyl esters if carboxylates are present elsewhere). For TFA, increase to 50% v/v TFA in DCM.

Q2: I see a new impurity with M+56 mass.

-

Cause: tert-Butylation of the piperidine ring. The tert-butyl cation attacked the nucleophilic secondary amine of the piperidine.

-

Solution: Use a scavenger. Add 2% Triethylsilane (TES) or 1-5% Water to the reaction mixture. These trap the tert-butyl cation more efficiently than the amine.

Q3: The product is extremely hygroscopic and turns into a goo.

-

Cause: Piperidine salts, especially diamines, are notorious "water magnets."

-

Solution: Lyophilize (freeze-dry) the product from water/acetonitrile to obtain a fluffy powder. Store in a desiccator at -20°C.

Process Workflow Diagram

Caption: Operational workflow for Method A (TFA) and Method B (HCl) deprotection routes.

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

-

Lundt, B. F., et al. (1978).[5] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid: Mechanisms, byproduct formation and evaluation of scavengers.[5] International Journal of Peptide and Protein Research, 12(5), 258–268.[5]

-

Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[4][6] Journal of Peptide Research, 58(4), 338–341.

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Reference for salt stability and hygroscopicity).

Sources

- 1. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

Scale-up synthesis of chiral 3-aminopiperidines

An Application Guide for the Process Development and Scale-Up of Chiral 3-Aminopiperidines

Abstract

Chiral 3-aminopiperidines are pivotal structural motifs in a multitude of blockbuster pharmaceuticals, most notably in the class of dipeptidyl peptidase-IV (DPP-4) inhibitors used for the treatment of type 2 diabetes, such as Alogliptin and Linagliptin. The stereochemistry of the C3 amino group is critical for biological activity, demanding robust and economically viable methods for the large-scale production of single enantiomers. This document provides a detailed guide for researchers, chemists, and process development professionals on the primary strategies for the scale-up synthesis of chiral 3-aminopiperidines. We will explore the causality behind strategic choices in process development, from classical resolution to modern asymmetric synthesis, and provide detailed, field-proven protocols.

Strategic Overview: Pathways to Enantiopurity on an Industrial Scale

The selection of a synthetic strategy for a chiral active pharmaceutical ingredient (API) intermediate is a multi-factorial decision driven by cost, efficiency, scalability, and regulatory considerations. For chiral 3-aminopiperidines, three principal routes have proven industrially viable:

-

Classical Resolution of a Racemate: A robust, time-tested method involving the separation of enantiomers from a racemic mixture via the formation of diastereomeric salts with a chiral resolving agent.

-

Chiral Pool Synthesis: Utilizes naturally occurring, inexpensive chiral starting materials, such as amino acids (e.g., L-glutamic acid, D-ornithine), to construct the chiral piperidine core.[1][2]

-

Asymmetric Synthesis: Directly generates the desired enantiomer from a prochiral precursor using a chiral catalyst or enzyme, offering high theoretical yields and atom economy.

The choice among these routes depends heavily on the specific target molecule, available starting materials, and in-house technological capabilities.

Caption: High-level overview of the primary synthetic routes to enantiopure 3-aminopiperidine.

Methodologies and Protocols

Strategy 1: Classical Resolution via Diastereomeric Salt Crystallization

This method remains a workhorse in industrial synthesis due to its reliability and scalability. The core principle involves reacting a racemic amine with a single enantiomer of a chiral acid. This forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility), allowing for their separation by fractional crystallization.

Causality Behind Experimental Choices:

-

Choice of Resolving Agent: The ideal agent forms a well-defined, crystalline salt with one diastereomer while the other remains soluble in the chosen solvent system. Common agents include tartaric acid derivatives, mandelic acid, and chiral phosphoric acids.[3][4] (R)-Mandelic acid is often effective for resolving 3-aminopiperidine derivatives.[5]

-

Solvent System: The solvent is critical for maximizing the solubility difference between the diastereomeric salts. A mixture of solvents (e.g., an alcohol and an ether) is often used to fine-tune solubility and crystallization kinetics.[5]

Protocol: Resolution of Racemic 3-Piperidinamide with (D)-Mandelic Acid

This protocol is adapted from a patented industrial process.[5]

Step 1: Diastereomeric Salt Formation

-

To a 1 L jacketed reactor equipped with a mechanical stirrer and temperature probe, add racemic 3-piperidinamide (29.0 g) and (D)-mandelic acid (51.0 g).

-

Charge the reactor with methyl tert-butyl ether (80 mL) and isopropanol (80 mL).

-

Heat the mixture to 70°C with stirring. The solids should dissolve to form a clear solution.

-

Maintain the temperature for 6 hours.

-

Allow the reaction to cool naturally to 20°C.

-

Stir at 20°C for 3 hours to allow for complete crystallization of the less soluble diastereomeric salt. A thick slurry of white solids will form.

Step 2: Isolation and Liberation of the Free Amine

-

Filter the solid precipitate using a suction filter and wash the filter cake with a cold (0-5°C) 1:1 mixture of methyl tert-butyl ether/isopropanol (2 x 30 mL).

-

Dry the solid under vacuum at 40°C to a constant weight to yield the (R)-3-piperidinamide-(D)-mandelic acid salt.

-

To liberate the free amine, dissolve the salt in water and basify with a strong base (e.g., 50% aq. NaOH) to pH > 12.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-piperidinamide.

Note: The enantiomeric excess (e.e.) should be determined at this stage using a suitable chiral HPLC method.[6]

Strategy 2: Asymmetric Synthesis via Biocatalysis

Modern pharmaceutical manufacturing increasingly favors "green" and highly selective methods. Biocatalysis, using enzymes like transaminases, has emerged as a powerful tool for the asymmetric synthesis of chiral amines from prochiral ketones.[7][8]

Causality Behind Experimental Choices:

-

Enzyme Selection: Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor.[9] Screening a panel of commercially available, often immobilized, transaminases is crucial to find an enzyme with high activity and stereoselectivity for the specific substrate (e.g., N-Boc-3-piperidone).[7]

-

Amine Donor: Isopropylamine (IPA) is a common and efficient amine donor. It is converted to acetone, which is volatile and can be removed, driving the reaction equilibrium towards product formation.[7]

-

Immobilization: Using an immobilized enzyme allows for easy recovery of the biocatalyst by simple filtration and enables its reuse over multiple cycles, which is critical for cost-effectiveness on a large scale.[7]

Protocol: Transaminase-Mediated Asymmetric Synthesis of (R)-N-Boc-3-aminopiperidine

This protocol is based on established methodologies for the asymmetric amination of N-protected 3-piperidones.[7][9]

Caption: Biocatalytic conversion of a prochiral ketone to a chiral amine using a transaminase.

Step 1: Biotransformation

-

To a temperature-controlled reactor, add triethanolamine buffer (100 mM, pH 7.5).

-

Add isopropylamine to a final concentration of 1.0 - 1.5 M.

-

Add the immobilized transaminase (e.g., 20-50 g/L) and the cofactor pyridoxal-5'-phosphate (PLP, ~1 mM).

-

Stir the mixture at the optimal temperature for the enzyme (typically 30-40°C).

-

Prepare a stock solution of the substrate, N-Boc-3-piperidone, in a water-miscible co-solvent like DMSO.

-

Add the substrate solution to the reactor to a final concentration of 40-50 mM.

-

Monitor the reaction progress by HPLC or GC, checking for substrate conversion and product formation. The reaction typically runs for 16-24 hours.

Step 2: Product Isolation and Deprotection

-

Upon reaction completion, separate the immobilized enzyme by filtration. The enzyme can be washed and stored for reuse.

-

Extract the aqueous reaction mixture with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (R)-N-Boc-3-aminopiperidine.

-

The enantiomeric excess (e.e.) should be >99%.[9]

-

For deprotection, dissolve the Boc-protected amine in a suitable solvent (e.g., ethanol, dioxane) and treat with a strong acid such as HCl to yield the desired (R)-3-aminopiperidine dihydrochloride salt.[7]

Comparison of Scale-Up Strategies

| Parameter | Classical Resolution | Chiral Pool Synthesis | Asymmetric Synthesis (Biocatalytic) |

| Starting Material | Racemic 3-aminopiperidine | Enantiopure natural products (e.g., D-ornithine)[1] | Prochiral N-protected 3-piperidone[7] |

| Theoretical Yield | 50% (without racemization/recycle of unwanted enantiomer) | High, dependent on the number of steps | Up to 100% |

| Key Challenge | Finding an efficient resolving agent/solvent system; Racemization and recycling of the unwanted enantiomer. | Potential for racemization during multi-step synthesis; Cost and availability of starting material.[10] | Enzyme cost, stability, and activity; Low substrate loading/product concentration. |

| Process Steps | Fewer steps post-racemate synthesis | Often multi-step (e.g., 5+ steps)[2] | Typically 1-2 steps from prochiral precursor |

| Environmental Impact | Higher solvent usage; Generates an unwanted enantiomer as waste. | Can be efficient but may use harsh reagents (e.g., LiAlH₄).[1] | "Green" process with mild, aqueous conditions; Biodegradable catalyst.[8][11] |

| Scalability | Well-established and proven on a multi-ton scale. | Scalable, but can be complex. Batches up to 150 mmol are reported.[12] | Scalable; immobilization is key for economic viability.[7] |

Critical Safety Considerations for Scale-Up

Piperidine and its derivatives are hazardous materials requiring strict handling protocols, especially during large-scale operations.

-

Flammability: Piperidine is a highly flammable liquid and vapor.[13][14] All equipment must be properly grounded and bonded to prevent static discharge.[15][16] Operations should be conducted in an inert atmosphere (e.g., nitrogen) and away from all ignition sources.[17]

-

Toxicity and Corrosivity: Piperidine is toxic if inhaled or in contact with skin and causes severe skin burns and eye damage.[15][17] Operations must be performed in well-ventilated areas or closed systems. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and respiratory protection, is mandatory.[14]

-

Handling Reagents:

-

Lithium Aluminum Hydride (LiAlH₄): Used in some chiral pool routes, it is highly reactive with water and can ignite. It must be handled under strictly anhydrous conditions.[1]

-

Strong Acids/Bases: Used for salt formation and liberation of free amines, these are corrosive and require careful handling.

-

-

Waste Disposal: All waste streams, including aqueous layers and spent solvents, must be collected and disposed of according to local environmental regulations. Contaminated materials should be treated as hazardous waste.[17]

Conclusion

The industrial-scale synthesis of chiral 3-aminopiperidines is a mature field with several viable and proven strategies. While classical resolution offers a reliable and well-understood pathway, the future of sustainable pharmaceutical manufacturing is increasingly pointing towards asymmetric methods. Biocatalytic routes, in particular, provide an elegant, efficient, and environmentally benign alternative that aligns with the principles of green chemistry. The optimal strategy for a given process will always be a carefully considered balance of economic, logistical, and technological factors, with an unwavering commitment to safety and quality.

References

-

Ford, G. J., Kress, N., Mattey, A. P., Hepworth, L. J., Baldwin, C. R., Marshall, J. R., Seibt, L. S., Huang, M., Birmingham, W. R., Turner, N. J., & Flitsch, S. L. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]

-

Chen, C., Cai, J., & Zhang, X. (2021). Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids. Chirality, 33(4). [Link]

- Nanjing Abiochem Biological Pharmaceutical Technology Co Ltd. (2016). An asymmetric synthesis method for (R)-3-amino piperidine derivatives.

-

Schiffers, I., Frings, M., Kübbers, B. M., & Bolm, C. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development. [Link]

-

Schiffers, I., Frings, M., Kübbers, B. M., & Bolm, C. (2022). Preparation of Enantiopure 3‑Aminopiperidine and 3‑Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. ACS Publications. [Link]

-

Contente, M. L., et al. (2018). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 6-13. [Link]

- Meek, G., et al. (2011). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.

- Savage, S., et al. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.

-

Rolic, G., et al. (2019). Process for the preparation of enantiomerically enriched 3-aminopiperidine. Justia Patents. [Link]

-

Lee, S., et al. (2021). Development and Scale-Up of an Asymmetric Synthesis Process for Alogliptin. Organic Process Research & Development. [Link]

-

Xu, F., et al. (2010). Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. The Journal of Organic Chemistry, 75(5), 1767-1770. [Link]

-

Voica, A. F., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry. [Link]

-

Xu, F., et al. (2010). Asymmetric Synthesis of a Potent, Aminopiperidine-Fused Imidazopyridine Dipeptidyl Peptidase IV Inhibitor. ACS Publications. [Link]

- Zhejiang Jiuzhou Pharmaceutical Co Ltd. (2014). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.

- Jiangsu Zhongbang Pharmaceutical New Material Co Ltd. (2014). Method for preparing (R)-3-amino piperidine hydrochloride.

-

Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]

- Jiangsu Hengrui Medicine Co Ltd. (2014). The HPLC analytical approach of 3-amino piperidine.

-

Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]

-

Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link]

-

Ford, G. J., et al. (2020). Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. ResearchGate. [Link]

-

Various Authors. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Kumar, A., & Chimni, S. S. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

Various Authors. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of Glasgow. [Link]

-

Zhejiang Huahai Pharmaceutical Co Ltd. (n.d.). (R)-3-amino piperidine hydrochloride preparation method. Eureka | Patsnap. [Link]

Sources

- 1. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 2. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 5. (R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 7. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 8. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 9. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 12. acs.figshare.com [acs.figshare.com]

- 13. lobachemie.com [lobachemie.com]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. isotope.com [isotope.com]

- 16. chemos.de [chemos.de]

- 17. carlroth.com [carlroth.com]

Application Notes and Protocols for the Analytical Characterization of Substituted Piperidines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] The precise substitution pattern on the piperidine ring is critical for its pharmacological activity, making rigorous analytical characterization an indispensable component of drug discovery, development, and quality control.[1][5] This comprehensive guide provides an in-depth exploration of the primary analytical techniques for the structural elucidation, quantification, and purity assessment of substituted piperidines. We delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography, offering field-proven insights and detailed, self-validating protocols.

The Central Role of Piperidine and the Analytical Imperative

Substituted piperidines are a cornerstone of modern pharmacology, with their structural motifs present in a wide array of therapeutic agents.[4] The conformational flexibility of the piperidine ring, coupled with the potential for stereoisomerism at substituted centers, gives rise to a complex chemical space that demands sophisticated analytical approaches. The seemingly subtle placement of a substituent can dramatically alter a molecule's interaction with its biological target. Therefore, unambiguous confirmation of structure, stereochemistry, and purity is not merely a procedural step but a fundamental requirement for advancing a compound through the development pipeline.

This guide is structured to provide a multi-faceted analytical workflow, enabling researchers to select and implement the most appropriate methods for their specific challenges. We will explore how these techniques, both individually and in concert, provide a holistic understanding of substituted piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For substituted piperidines, NMR is essential for confirming the substitution pattern and determining the conformation of the ring.[5][6]

Expertise & Experience: Decoding the Piperidine Ring

The ¹H NMR spectrum of a substituted piperidine can be complex due to the overlapping signals of the ring protons.[7] The chair-chair interconversion of the piperidine ring can also lead to broadened signals, further complicating spectral interpretation.[7] Distinguishing between axial and equatorial protons is a common challenge, but it is crucial for defining the compound's three-dimensional structure.[7] Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning proton and carbon signals unambiguously.[6]

Experimental Protocol: ¹H and ¹³C NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

Substituted piperidine sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[8]

-

5 mm NMR tubes[9]

-

Pasteur pipette and Kimwipes for filtration[9]

Protocol:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[8][9] The choice of solvent is critical as it can influence chemical shifts.[7]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a Pasteur pipette with a small cotton or Kimwipe plug into the NMR tube to prevent interference with the magnetic field homogeneity.[8][9]

-

The final sample height in the NMR tube should be 4-5 cm.[10]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons in the molecule.

-

Assign the signals in the ¹³C NMR spectrum based on their chemical shifts.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm assignments and elucidate the full connectivity of the molecule.

-

Data Presentation: Typical NMR Chemical Shifts for the Piperidine Ring

| Proton/Carbon | Typical Chemical Shift Range (ppm) | Notes |

| ¹H NMR | ||

| H-2, H-6 (equatorial) | 2.8 - 3.2 | Deshielded relative to axial protons. |

| H-2, H-6 (axial) | 2.4 - 2.8 | Shielded relative to equatorial protons. |

| H-3, H-5 (equatorial) | 1.6 - 1.9 | |

| H-3, H-5 (axial) | 1.3 - 1.6 | |

| H-4 (equatorial) | 1.6 - 1.9 | |

| H-4 (axial) | 1.3 - 1.6 | |

| N-H | 1.0 - 3.0 (broad) | Chemical shift is highly dependent on solvent and concentration. |

| ¹³C NMR | ||

| C-2, C-6 | 45 - 55 | |

| C-3, C-5 | 25 - 35 | |

| C-4 | 23 - 30 |

Note: These are approximate ranges and can vary significantly based on the nature and position of substituents.[7][11][12]

Visualization: NMR Workflow for Structural Elucidation

Caption: Logical workflow for structure elucidation of piperidines using NMR.[3]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.[2][13]

Expertise & Experience: Interpreting Piperidine Fragmentation

The fragmentation of piperidine derivatives in a mass spectrometer is highly dependent on the ionization technique employed.[2] Electron Ionization (EI), a hard ionization technique, often leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[2] A common fragmentation pathway in EI-MS is α-cleavage, where the bond adjacent to the nitrogen atom breaks, resulting in a stable iminium ion.[2] Electrospray Ionization (ESI), a soft ionization technique, typically produces a protonated molecule [M+H]⁺ with minimal fragmentation.[2][13] Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the [M+H]⁺ ion, revealing characteristic neutral losses (e.g., water, ammonia) that provide clues about the substituents.[2][13]

Experimental Protocol: LC-MS/MS Analysis

Objective: To determine the molecular weight and obtain fragmentation data for structural confirmation.

Materials:

-

Substituted piperidine sample

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Formic acid or ammonium acetate (for enhancing ionization)

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

-

Filter the final solution through a 0.22 µm syringe filter.

-

-

LC-MS/MS System Setup:

-

HPLC:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to elute the compound of interest (e.g., 5-95% B over 10 minutes).

-

Flow Rate: 0.2-0.4 mL/min[2]

-

Injection Volume: 1-5 µL[2]

-

-

Mass Spectrometer:

-

Ionization Source: Electrospray Ionization (ESI)

-

Ionization Mode: Positive ion mode (for basic piperidines)[2]

-

Full Scan (MS1): Acquire a full scan over a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000) to identify the [M+H]⁺ ion.

-

Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor and acquire a product ion scan to observe its fragmentation pattern.

-

-

-

Data Analysis:

-

Identify the [M+H]⁺ ion in the full scan spectrum to confirm the molecular weight of the compound.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses.

-

Propose a fragmentation mechanism consistent with the observed data to support the proposed structure.

-

Visualization: Mass Spectrometry Analysis Workflow

Caption: Experimental workflow for mass spectrometry analysis of novel piperidine derivatives.[2]

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture.[14] For substituted piperidines, reversed-phase HPLC (RP-HPLC) is the most common mode of analysis.[14]

Expertise & Experience: Overcoming Detection Challenges

A significant challenge in the HPLC analysis of some piperidine derivatives is their lack of a strong UV chromophore, making detection by standard UV-Vis detectors difficult.[14][15] In such cases, several strategies can be employed:

-

Pre-column Derivatization: Reacting the piperidine with a UV-active reagent, such as 4-toluenesulfonyl chloride, can render it detectable by UV.[14][16]

-

Universal Detectors: Detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be used as they do not rely on the analyte having a chromophore.[15][17]

-

Mass Spectrometric Detection: As discussed previously, coupling HPLC with a mass spectrometer (LC-MS) provides both separation and sensitive detection.

For chiral piperidines, specialized chiral stationary phases (CSPs) are necessary to separate enantiomers.[4][18]

Experimental Protocol: RP-HPLC with UV Detection (with Derivatization)

Objective: To determine the purity of a substituted piperidine lacking a UV chromophore.

Materials:

-

Substituted piperidine sample

-

Derivatizing reagent (e.g., 4-toluenesulfonyl chloride)[16]

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or other mobile phase modifier

-

Basic buffer (e.g., sodium bicarbonate)

Protocol:

-

Derivatization:

-

To an aliquot of the sample solution, add an excess of the derivatizing reagent solution (e.g., 4-toluenesulfonyl chloride in acetonitrile).[14]

-

Add a basic buffer to facilitate the reaction.[14]

-

Heat the reaction mixture if necessary to ensure complete derivatization.

-

Quench the reaction and dilute the sample with the mobile phase.

-

-

HPLC System Setup:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[14][16]

-

Mobile Phase: A mixture of aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic modifier (e.g., acetonitrile).[14][16]

-

Detection Wavelength: The absorbance maximum of the derivatized product (e.g., ~230 nm for tosyl derivatives).[14]

-

Injection Volume: 10-20 µL

-

-

Data Analysis:

Data Presentation: HPLC Method Parameters for Piperidine Analysis

| Parameter | Method A (Direct Detection) | Method B (Derivatization) |

| Analyte | Piperine (has chromophore) | Piperidine (no chromophore) |

| Derivatizing Reagent | N/A | 4-Toluene Sulfonyl Chloride |

| HPLC Column | C18 (e.g., 250 x 4.6 mm) | Inertsil C18 (250 x 4.6 mm)[14] |

| Mobile Phase | Methanol:Water (70:30, v/v) | Water with 0.1% Phosphoric Acid (A) and Acetonitrile (B) (32:68, v/v)[14] |

| Flow Rate | 1.0 mL/min | 1.0 mL/min[14] |

| Detection Wavelength | 340 nm | ~230 nm[14] |

| Column Temperature | 30 °C | 30 °C[14] |

This table provides example parameters and should be optimized for the specific analyte.[14]

X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state.[1][21] It provides unequivocal evidence of connectivity, stereochemistry, and conformation.[1] For substituted piperidines, a crystal structure can definitively resolve any ambiguities regarding the relative and absolute stereochemistry of substituents and the preferred conformation of the piperidine ring.

Expertise & Experience: The Art of Crystallization

The primary challenge in X-ray crystallography is obtaining a single crystal of sufficient quality for diffraction.[21][22] This can be a trial-and-error process involving the screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). For liquid piperidines, in situ crystallization on the diffractometer may be necessary.[22]

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To obtain the definitive solid-state structure of a substituted piperidine.

Materials:

-

High-purity crystalline sample of the substituted piperidine

-

A selection of crystallization solvents

Protocol:

-

Crystallization:

-

Grow a single crystal of the compound. This is the most critical and often the most challenging step.

-

For solids, dissolve the compound in a minimal amount of a suitable hot solvent and allow it to cool slowly.

-

For liquids, in situ crystallization can be performed by flash-freezing the liquid to a polycrystalline powder and then carefully warming it to allow a single crystal to grow.[21][22]

-

-

Data Collection:

-

Structure Solution and Refinement:

-

Integrate the diffraction intensities and correct for experimental factors.

-

Determine the unit cell parameters and space group.

-

Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure.

-

Visualization: X-ray Crystallography Workflow

Caption: A flowchart illustrating the key stages of X-ray crystallography.[1]

Complementary and Orthogonal Approaches

While each of these techniques is powerful in its own right, a comprehensive characterization of a substituted piperidine often requires a combination of methods. For example, NMR and MS can provide the initial structural hypothesis, which is then definitively confirmed by X-ray crystallography. HPLC is used throughout the process to assess purity and isolate material for other analyses. Fourier-Transform Infrared (FTIR) spectroscopy can also be a useful complementary technique for identifying functional groups.[23][24]

Conclusion

The analytical characterization of substituted piperidines is a critical undertaking that relies on the judicious application of a suite of powerful techniques. By understanding the principles and protocols of NMR, MS, HPLC, and X-ray crystallography, researchers can confidently elucidate the structure, purity, and stereochemistry of these important molecules, thereby accelerating the pace of drug discovery and development. This guide provides the foundational knowledge and practical protocols to establish a robust and self-validating analytical workflow.

References

- Benchchem. (n.d.). Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide.

- Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

- Silva, M. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.

- Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group.

- Benchchem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.

- Gül, H., & Halil, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed.

- Benchchem. (n.d.). The Core Structural Anatomy of Piperidine: A Technical Guide.

- Cholli, A., Krishnaswami, A., & Venturella, V. (n.d.). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations. Optica Publishing Group.

- Benchchem. (n.d.). Technical Support Center: NMR Analysis of Anilino-piperidines.

- Goeta, A. E., et al. (n.d.). Structures of piperazine, piperidine and morpholine. IUCr Journals.

- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.

- Benchchem. (n.d.). A Comprehensive Spectroscopic Analysis of 1-(Piperidin-2-ylmethyl)piperidine and its Analogs.

- Benchchem. (n.d.). Application Notes and Protocols for the Analysis of 1,4-Dimethylpiperidine by HPLC and GC-MS.

- Grogan, G., et al. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC.

- Deventer, K., et al. (n.d.). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. PubMed.

- Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.

- University of Leicester. (n.d.). NMR Sample Preparation.

- Daly, J. W., et al. (n.d.). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. ResearchGate.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI.

- Wang, Y., et al. (n.d.). A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.

- Al-Otaibi, J. S., et al. (n.d.). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PMC.

- Reddy, G. S., & Kumar, A. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate.

- Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for Purity Assessment of 1-(Piperidin-2-ylmethyl)piperidine.

- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)piperidine and Related Piperi.

- National Center for Biotechnology Information. (n.d.). Piperidine. PubChem.

- Wang, H., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral....

- ResearchGate. (n.d.). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations.

- ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides..

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.

- Wiley. (n.d.). Piperidine. SpectraBase.

- Benchchem. (n.d.). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.

- United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

- ResearchGate. (n.d.). FT-IR spectrum of piperine.

- National Institute of Standards and Technology. (n.d.). Piperidine. NIST WebBook.

- Rajput, D., Rajat, V., & Goyal, A. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis.

- Khan, A., et al. (n.d.). Antibacterial Evaluation of Piperidine Alkaloids from Cassia siamea Lam. [Source not specified].

- Movassaghi, M., & Schmidt, M. A. (2025). A Modular Approach to Trisubstituted Chiral Piperidines. PubMed.

- Jones, S. P., et al. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.

- How to Prepare an NMR Sample. (2014, September 18). YouTube.

- Benchchem. (n.d.). The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide.

- Jones, S. P., et al. (n.d.).

- Wikipedia. (n.d.). Piperidine.

- Metwaly, A. (2018). Piperidine alkaloids. Slideshare.

- Kumar, S., & Sharma, R. (n.d.). Analytical method validation: A brief review. [Source not specified].

- Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.

- Alfa Chemistry. (n.d.). Piperidine Alkaloids.

- Taylor & Francis. (n.d.). Piperidine alkaloids – Knowledge and References.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15N NMR in Drug Formulations [opg.optica.org]

- 6. Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol [opg.optica.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. sites.bu.edu [sites.bu.edu]

- 10. youtube.com [youtube.com]

- 11. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. pharmaerudition.org [pharmaerudition.org]

- 20. wjarr.com [wjarr.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. journals.iucr.org [journals.iucr.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Application Note: Solid-Phase Synthesis with Boc-Protected Amino Piperidines

This Application Note is designed for researchers and drug discovery professionals utilizing Boc-chemistry solid-phase synthesis (SPS) to incorporate sterically hindered amino piperidine scaffolds.

Abstract & Strategic Overview

Amino piperidines (e.g., 4-amino-piperidine-4-carboxylic acid, 4-amino-1-boc-piperidine) are critical pharmacophores in GPCR ligands, protease inhibitors, and peptidomimetics. However, their incorporation into solid-phase libraries presents distinct challenges:

-

Steric Hindrance: The secondary amine of the piperidine ring (if part of the backbone) is a poor nucleophile compared to primary amines.

-

Monitoring Limitations: Standard Kaiser (ninhydrin) tests fail to detect secondary amines, leading to false negatives and deletion sequences.

-

Boc-Specific Risks: The repetitive acidolysis (TFA) required for Boc removal can degrade sensitive linkers or cause premature cleavage if not managed with appropriate resin selection.

This guide provides a validated Boc-SPPS (Solid Phase Peptide Synthesis) workflow specifically engineered for these hindered scaffolds, utilizing in situ neutralization and Chloranil monitoring .

Pre-Synthesis Planning[1]

Resin Selection

For Boc-amino piperidines, the resin must withstand repeated exposure to 50% TFA.

-

Preferred: MBHA Resin (4-methylbenzhydrylamine). Generates C-terminal amides. Highly stable to TFA; requires HF for cleavage. Ideal for library synthesis.[1]

-

Alternative: PAM Resin (Phenylacetamidomethyl). Generates C-terminal acids.[2][3] More stable than standard Merrifield resin during TFA deprotection steps.

Reagent Compatibility Matrix

| Component | Standard Reagent | Recommendation for Piperidines | Rationale |

| Deprotection | 50% TFA in DCM | 50% TFA + 0.5% DTE | Dithioerythritol (DTE) scavenges t-butyl cations that may alkylate the electron-rich piperidine ring or Trp/Met residues. |

| Neutralization | 10% DIEA in DCM | 10% DIEA in DMF | DMF improves swelling of the sterically bulky resin-bound piperidine, exposing the amine. |

| Coupling | DIC / HOBt | HATU / HOAt / DIEA | Carbodiimides (DIC) are too slow for hindered secondary amines. HATU/HOAt accelerates acylation by |

| Monitoring | Kaiser Test | Chloranil or Isatin Test | Kaiser test is negative for secondary amines. Chloranil turns blue/green if the piperidine nitrogen is uncoupled. |

Detailed Experimental Protocol

Phase A: Resin Preparation & Swelling[1]

-

Weigh appropriate amount of MBHA resin (0.5–0.8 mmol/g substitution).

-

Swell in DCM for 30 minutes.

-

Wash 3x with DMF to remove soluble impurities.

Phase B: The Boc Deprotection Cycle

Perform this cycle for each elongation step.

Step 1: Boc Removal[3][4]

-

Add 50% TFA / 50% DCM (containing 0.5% DTE scavenger).

-

Shake for 2 minutes (Pre-wash). Drain.

-

Add fresh 50% TFA / 50% DCM .

-

Shake for 20 minutes .

Step 2: In Situ Neutralization (Crucial for Piperidines)

Standard protocols often separate neutralization and coupling. For hindered amines, neutralizing during the coupling setup prevents aggregation.

Phase C: High-Efficiency Coupling (The "Difficult" Step)

Scenario: Coupling an Fmoc- or Boc-amino acid TO the resin-bound piperidine secondary amine.

-

Calculate Stoichiometry: Use 4 equivalents of the incoming Amino Acid relative to resin loading.

-

Activation Cocktail:

-

Dissolve Amino Acid (4 eq) in minimal DMF.

-

Add HATU (3.9 eq) and HOAt (4 eq).

-

Add DIEA (8 eq). Note: Solution should turn yellow.

-

-

Reaction:

-

Add activated solution to the resin immediately.

-

Shake for 2 hours at room temperature.

-

Optimization: For extremely hindered couplings (e.g., Aib to Piperidine), double couple (repeat Step 3) or heat to 50°C (microwave assisted).

-

Phase D: Reaction Monitoring (Chloranil Test)

Do NOT use the Kaiser Test.

-

Transfer a few resin beads to a small glass tube.

-

Add 2 drops 2% Acetaldehyde in DMF .

-

Add 2 drops 2% Chloranil in DMF .

-

Wait 5 minutes at room temperature.

-

Blue/Green Beads: Positive (Secondary amine present = Incomplete Coupling).

Recouple. -

Colorless/Amber Beads: Negative (Coupling Complete).

Proceed.

-

Cleavage Protocol (HF Method)

Since Boc chemistry uses benzyl-based side-chain protection, strong acid cleavage is required.

Safety Warning: HF is lethal and penetrates skin. Use a specialized HF apparatus and full PPE.

-

Preparation: Wash resin thoroughly with DCM and dry under high vacuum overnight.

-

Scavenger Mix: Add p-Cresol (10% v/v) to the reaction vessel. (Use p-Thiocresol if Met/Cys present).

-

HF Addition: Distill anhydrous HF into the vessel at -78°C until volume is ~10mL per gram of resin.

-

Reaction: Warm to 0°C and stir for 60 minutes .

-

Work-up:

Visual Workflow & Logic

The following diagram illustrates the decision logic for the Boc-Piperidine cycle, emphasizing the deviation from standard protocols at the monitoring stage.

Caption: Workflow for Boc-SPPS elongation on piperidine scaffolds. Note the critical use of the Chloranil test for secondary amine verification.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Coupling Yield | Steric hindrance of piperidine ring. | Switch from HBTU to HATU/HOAt . Increase temperature to 50°C. Use microwave irradiation (25W, 75°C, 5 min). |

| Diketopiperazine (DKP) Formation | Nucleophilic attack of the N-terminal amine on the ester linkage (common in Pro/Pip sequences). | Avoid leaving the resin in the deprotected (neutralized) state. Perform coupling immediately after neutralization. Use bulky resins (Trityl) if compatible, or in situ neutralization . |

| Resin Aggregation | Hydrophobic collapse of piperidine-rich sequences. | Use Magic Mixture (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1M LiCl) during coupling. |

| False Negative Test | Using Kaiser test on secondary amine.[9] | Mandatory: Use Chloranil or Isatin test.[9][10] Kaiser test only detects primary amines. |

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

- Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236-237. (Seminal paper on the Chloranil Test).

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link

-

Merck Millipore. (n.d.). Boc Resin Cleavage Protocol.[2][1][4][8][11] Merck Sigma-Aldrich Technical Guides. Link

-

AAPPTec. (2025). Monitoring of Peptide Coupling and Capping: Chloranil Test. AAPPTec Resources. Link

Sources

- 1. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology [jove.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]

- 4. peptide.com [peptide.com]

- 5. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

Application Note: Asymmetric Synthesis of 3,3-Disubstituted Piperidine Analogs

Abstract & Strategic Importance

The piperidine ring is the most frequent nitrogen heterocycle in FDA-approved drugs.[1] However, the introduction of a quaternary stereocenter at the C3 position (3,3-disubstitution) remains a formidable synthetic challenge. Unlike their 3,4-disubstituted counterparts (e.g., Tofacitinib), 3,3-disubstituted piperidines offer unique pharmacological advantages:

-

Conformational Locking: The gem-disubstituent effect (Thorpe-Ingold effect) restricts ring puckering, potentially locking the molecule in a bioactive conformation.

-

Metabolic Blocking: Quaternary centers eliminate abstractable protons, blocking oxidative metabolism (CYP450) at the α-position, a common clearance liability.

This guide details two high-fidelity protocols for constructing these scaffolds: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) and Desymmetrization of meso-Anhydrides .

Strategic Overview

The synthesis of 3,3-disubstituted piperidines generally follows two retrosynthetic logic streams. The choice depends on the availability of the quaternary precursor versus the need for late-stage diversification.

Figure 1: Retrosynthetic strategy map for accessing quaternary piperidine stereocenters.

Protocol A: Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)

Best for: Late-stage installation of the quaternary center; high enantioselectivity (>90% ee). Mechanism: This method utilizes a Pd(0) catalyst to generate a π-allyl palladium complex from an allyl enol carbonate. Subsequent decarboxylation and asymmetric recombination form the C-C bond.

Critical Reagents & Catalyst System[2]

-

Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂.

-

Ligand: The Stoltz PHOX ligands are the gold standard here. Specifically, (S)-(CF3)3-t-BuPHOX is crucial for electron-deficient lactams to ensure tight binding and high ee.

-

Solvent: Non-polar solvents (Toluene or 2:1 Hexane/Toluene) are mandatory . Polar solvents dissociate the ion pair, leading to a racemic outer-sphere attack.

Step-by-Step Protocol

Step 1: Synthesis of the Allyl Enol Carbonate

Before the asymmetric step, the ketone must be activated.

-

Charge a flame-dried flask with N-benzyl-piperidin-3-one (1.0 equiv) and anhydrous THF (0.2 M). Cool to -78°C.

-

Add LiHMDS (1.1 equiv) dropwise over 15 min. Stir for 30 min to form the lithium enolate.

-

Add Allyl chloroformate (1.1 equiv) rapidly.

-

Warm to room temperature (RT) over 1 hour.

-

Quench with sat. NH₄Cl.[2] Extract with Et₂O.

-

Purify via flash chromatography on silica (neutralized with 1% Et₃N to prevent hydrolysis).

-

Checkpoint: Verify enol carbonate formation by ¹H NMR (vinyl protons at ~5.9 ppm).

-

Step 2: The Asymmetric Alkylation (The "Stoltz" Reaction)

-

Glovebox/Schlenk: In a glovebox, weigh Pd₂(dba)₃ (5 mol%) and (S)-(CF3)3-t-BuPHOX (12.5 mol%).

-

Dissolve in anhydrous Toluene (0.033 M relative to substrate). Stir at 25°C for 30 min to pre-form the active L-Pd complex (color change from purple to orange/brown).

-

Add the Allyl Enol Carbonate (from Step 1).

-

Stir at 25–40°C. Monitor by TLC (conversion is usually complete in 12–24 h).

-

Note: Gas evolution (CO₂) indicates reaction progress.

-

-

Filter through a small pad of silica gel to remove Pd. Rinse with Et₂O.

-

Concentrate and purify via column chromatography.

DAAA Mechanism & Logic

Figure 2: Catalytic cycle of the Decarboxylative Asymmetric Allylic Alkylation.

Protocol B: Desymmetrization of meso-Anhydrides

Best for: Early-stage synthesis, kilogram-scale, and avoiding heavy metals. Mechanism: A chiral catalyst (Cinchona alkaloid or Thiourea) directs the nucleophilic attack of an alcohol (usually methanol) onto one of the enantiotopic carbonyls of a 3,3-disubstituted glutaric anhydride.

Critical Reagents

-

Substrate: 3-methyl-3-phenylglutaric anhydride (or similar).

-